Hemicholinium 3 A-5 Hemicholinium 3 A-5
Brand Name: Vulcanchem
CAS No.: 105098-65-5
VCID: VC20739798
InChI: InChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2
SMILES: CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-]
Molecular Formula: C30H46I2N2O2
Molecular Weight: 720.5 g/mol

Hemicholinium 3 A-5

CAS No.: 105098-65-5

Cat. No.: VC20739798

Molecular Formula: C30H46I2N2O2

Molecular Weight: 720.5 g/mol

* For research use only. Not for human or veterinary use.

Hemicholinium 3 A-5 - 105098-65-5

CAS No. 105098-65-5
Molecular Formula C30H46I2N2O2
Molecular Weight 720.5 g/mol
IUPAC Name 2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-hydroxyethyl]phenyl]phenyl]ethanol;diiodide
Standard InChI InChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2
Standard InChI Key XWBHHHNTKSWNRM-UHFFFAOYSA-L
SMILES CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-]
Canonical SMILES CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-]

Chemical Properties and Structure

Molecular Characteristics

Hemicholinium 3 A-5 is formally known as 1,1'-((1,1'-Biphenyl)-4,4'-diylbis(2-hydroxy-2,1-ethanediyl))bis(1,4-dimethylpiperidinium) diiodide . The compound possesses the following chemical and physical properties:

PropertyValue
Molecular FormulaC30H46I2N2O2
Molecular Weight720.5 g/mol
CAS Number105098-65-5
Alternative Names1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-hydroxyethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide

The structure features a biphenyl core with two symmetrical N-methyl,4-methylpiperidinium groups connected via hydroxyethyl linkers at the 4 and 4' positions of the biphenyl . This structural arrangement is crucial for its biological activity and differentiates it from other hemicholinium derivatives.

Structural Relationship to Parent Compound

Hemicholinium 3 A-5 differs from the parent compound hemicholinium-3 (HC-3) in that it contains 4-methylpiperidine substituents instead of the morpholinium rings found in HC-3 . This structural modification significantly enhances its potency as an inhibitor of high-affinity choline transport while altering its mechanism of action from competitive to non-competitive inhibition .

Pharmacological Effects

Effects on Choline Transport

Research on Hemicholinium 3 A-5 has demonstrated its remarkable potency in inhibiting sodium-dependent high-affinity choline uptake. Studies using rat striatal synaptosomal preparations have established that A-5 is considerably more potent than the parent compound HC-3 and other analogs . The relative order of potency for choline uptake inhibition among piperidine-substituted HC-3 derivatives is as follows:

4-methylpiperidine (A-5 and CA-5) >> HC-3 >> unsubstituted piperidines (CA-1 and A-1) >> 2- or 3-methylpiperidine (A-2 and A-3) and 4-hydroxypiperidine (A-7)

Notably, the tertiary amine derivative of 4-methylpiperidine substituted HC-3 (A-4) was found to be nearly 10-fold less potent than its corresponding quaternary derivative (A-5), highlighting the importance of quaternization for optimal activity .

Effects on Acetylcholine Metabolism

Studies on neuroblastoma-glioma hybrid cells (NG108-15) have revealed that Hemicholinium 3 A-5 produces dose-dependent inhibition of high-affinity choline transport . Following 24-hour exposure to approximately the EC50 of A-5, significant decreases in choline accumulation were observed when additional inhibitor was added during the incubation period .

Furthermore, A-5 significantly decreases acetylcholine content following 24-hour exposure, indicating its profound impact on cholinergic neurotransmission . Research has shown that cells may maintain membrane integrity by decreasing turnover of phospholipids in response to A-5 exposure, suggesting adaptive mechanisms to cope with the reduction in choline availability .

Comparison with Hemicholinium-3 and Other Derivatives

Relative Potency

Comparative studies have established that Hemicholinium 3 A-5 is significantly more potent than the parent compound HC-3 and other analogs in inhibiting high-affinity choline uptake . While HC-3 inhibits sodium-dependent high-affinity choline uptake with an IC50 of 18 nM, A-5 demonstrates considerably greater potency . This enhanced potency makes A-5 particularly valuable for research applications requiring potent inhibition of choline transport.

Mechanistic Differences

A critical distinction between Hemicholinium 3 A-5 and HC-3 lies in their mechanisms of inhibition. HC-3 inhibits choline uptake competitively, directly competing with choline for binding to the transporter . In contrast, A-5 acts through a non-competitive mechanism, suggesting a different binding site or mode of interaction with the choline transporter . This mechanistic difference may contribute to the enhanced potency of A-5 and provides researchers with complementary tools for investigating choline transport processes.

Structure-Activity Relationships

The comparative analysis of various hemicholinium derivatives has yielded valuable insights into structure-activity relationships. The substitution pattern on the piperidine rings significantly influences inhibitory potency, with 4-methylpiperidine derivatives (like A-5) demonstrating optimal activity . Additionally, quaternization of the nitrogen atom enhances potency, as evidenced by the approximately 10-fold greater potency of A-5 compared to its tertiary amine counterpart A-4 .

Research Applications

In Neurobiological Research

The compound has been utilized in studies examining:

  • The role of choline transport in acetylcholine synthesis

  • The effects of choline deprivation on neuronal function

  • The relationship between choline availability and acetylcholine release

  • Adaptive responses of cholinergic neurons to choline transport inhibition

For instance, research on neuroblastoma-glioma hybrid cells (NG108-15) has employed A-5 to study the effects of choline transport inhibition on cellular choline and acetylcholine metabolism . These studies have revealed that while A-5 significantly affects acetylcholine content, cells demonstrate adaptive mechanisms to maintain essential choline-dependent functions .

Toxicological Considerations

Based on the toxicity profile of the parent compound hemicholinium-3, which has an LD50 of approximately 35 μg in mice due to its interference with cholinergic neurotransmission , Hemicholinium 3 A-5 is likely to exhibit significant toxicity. The enhanced potency of A-5 compared to HC-3 suggests potentially greater toxicity, although specific toxicological data for A-5 is limited in the available literature.

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